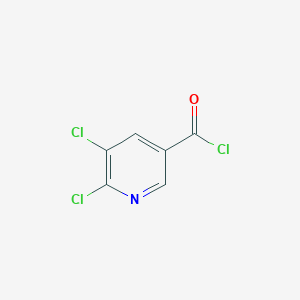

5,6-二氯吡啶-3-甲酰氯

描述

The compound 5,6-dichloropyridine-3-carbonyl chloride is a chlorinated pyridine derivative with potential applications in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated pyridine compounds and their behaviors, which can be extrapolated to understand the properties and reactivity of 5,6-dichloropyridine-3-carbonyl chloride.

Synthesis Analysis

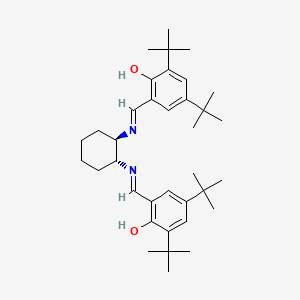

The synthesis of chlorinated pyridine derivatives can be complex, involving multiple steps and specific conditions. For instance, the synthesis of α,α′-bis(arylimino)-2,3:5,6-bis(pentamethylene)pyridylcobalt chlorides was achieved through a one-pot template reaction involving a dioxo-pyridine precursor, anilines, and cobalt chloride in refluxing acetic acid . This method could potentially be adapted for the synthesis of 5,6-dichloropyridine-3-carbonyl chloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated pyridine derivatives is often characterized by X-ray crystallography. For example, the structure of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was determined to have a monoclinic space group with specific cell parameters . The molecular structure of 5,6-dichloropyridine-3-carbonyl chloride would likely be elucidated using similar crystallographic techniques to determine its precise geometry and electronic configuration.

Chemical Reactions Analysis

Chlorinated pyridine derivatives can undergo various chemical reactions, often facilitated by their reactive chlorine atoms. For instance, the reaction between 2-chloropyridine-3-carbonyl chloride and 1-alkyl-2-aminobenzimidazoles led to the formation of a new heterocyclic ring system . This suggests that 5,6-dichloropyridine-3-carbonyl chloride could also participate in nucleophilic substitution reactions or act as an intermediate in the synthesis of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridine derivatives can be inferred from spectroscopic data and photolysis experiments. For example, the photolytic degradation of 3,5,6-trichloro-2-pyridinol, a related compound, was studied to understand its degradation mechanism and the efficiency of photocatalytic mineralization . Similarly, the physical properties of 5,6-dichloropyridine-3-carbonyl chloride, such as solubility, melting point, and stability, could be studied using spectroscopic methods and photolysis experiments to gain a comprehensive understanding of its behavior under various conditions.

科学研究应用

新型化合物的合成

吡啶基-吡唑-5-羧酸酰胺化合物的合成:利用 2,3-二氯吡啶,合成了新型的吡啶基-吡唑-5-羧酸酰胺化合物。此过程包括一系列步骤,包括肼解、酯化、卤化、氧化和水解,然后与甲酰氯反应(王军,2010)。

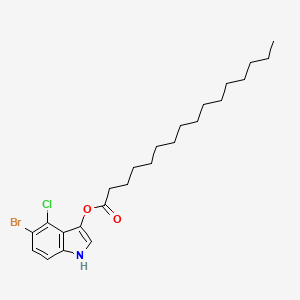

新型杂环化合物的形成:通过使 2-氯吡啶-3-甲酰氯与 1-烷基-2-氨基苯并咪唑反应,合成了新的杂环化合物,如 5,7-二氢-5-氧代吡啶并[3′,2′:5,6]嘧啶并[1,2-a]苯并咪唑(P. Caroti 等人,1986)。

聚酰胺的制备:由 2,5-双[(4-羧基苯胺基)羰基]吡啶合成了主链中含有吡啶部分的新型聚酰胺,展示了吡啶衍生物在高分子化学中的多功能性(K. Faghihi & Zohreh Mozaffari,2008)。

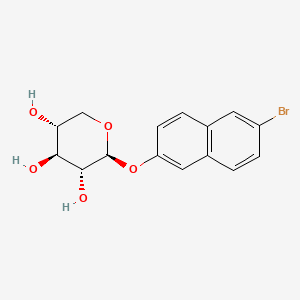

光催化和降解

- 降解产物的催化:通过光解实验阐明了毒死蜱的产物 3,5,6-三氯-2-吡啶醇的降解机理,突出了光催化降解在环境修复中的潜力(Romina Žabar 等人,2016)。

生物活性

抗菌和表面活性:1,2,4-三唑衍生物的合成及其作为抗菌剂和表面活性剂的潜力,强调了吡啶衍生物的生物应用(R. El-Sayed,2006)。

杀菌活性:使用二氯吡啶合成的吡唑-4-甲酰氯衍生物表现出杀菌活性,表明它们在农业应用中的用途(孔小林,2013)。

催化和化学反应

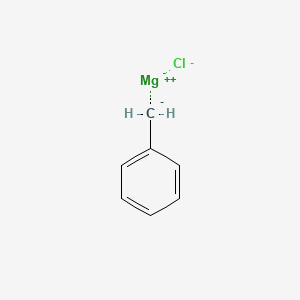

有机合成中的催化:含有吡啶衍生物的有机钯 (II) 配合物已用于交叉偶联反应,展示了它们在有机合成中作为催化剂的作用(K. Isobe 等人,1986)。

亲核加成反应:在铜 (I) 催化下,炔胺与酰氯和活化的 N-杂环的加成,其中涉及吡啶衍生物,展示了它们在创建复杂有机分子中的用途(张鹏等人,2014)。

安全和危害

属性

IUPAC Name |

5,6-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEAAWXZOUGYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381954 | |

| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dichloropyridine-3-carbonyl Chloride | |

CAS RN |

54127-29-6 | |

| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

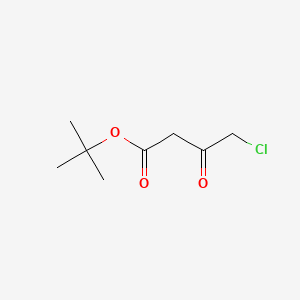

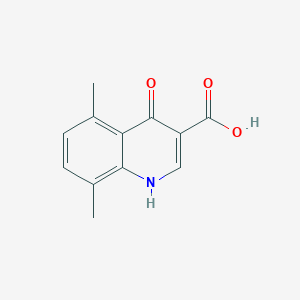

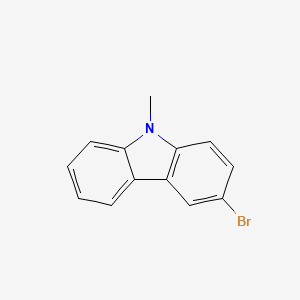

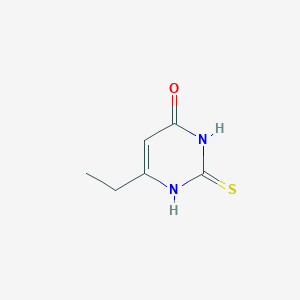

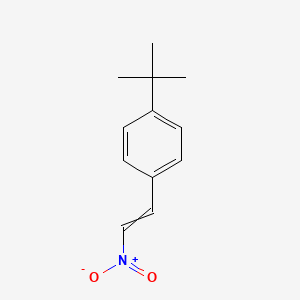

Synthesis routes and methods I

Procedure details

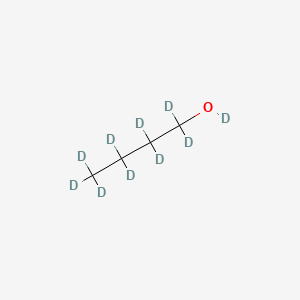

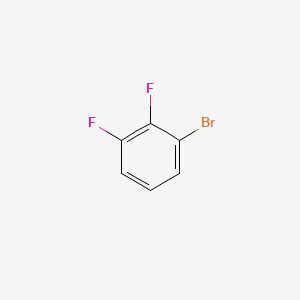

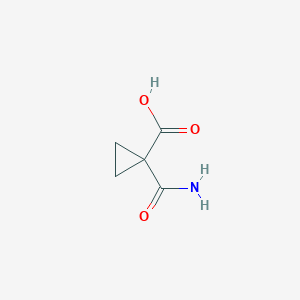

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。